![molecular formula C22H19BrN2O3S B2487727 4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-74-4](/img/structure/B2487727.png)
4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar benzo[e][1,2,4]thiadiazin derivatives involves intricate reactions, including ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine dioxides, which are accessible from commercially available building blocks. These processes underline the complex synthetic routes required to produce such compounds, highlighting their pharmacological significance beyond mere structural curiosity (Fülöpová et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds, like 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione, reveals intricate details such as disorder over two orientations and specific dihedral angles between different molecular units. These structural analyses are crucial for understanding the physicochemical behavior and potential intermolecular interactions of the compound (Fun et al., 2009).
科学的研究の応用
Brominated Flame Retardants in Indoor Environments
This section reviews the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting the increasing application and associated (potential) risks. Research gaps are evident for many NBFRs, lacking inclusion in monitoring programs and studies, calling for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching. Concerns are raised for certain NBFRs like EH-TBB, BEH-TEBP, DBDPE, and BTBPE due to their often-reported high concentrations (Zuiderveen et al., 2020).
Antioxidant Capacity Assay Analysis
This section elaborates on the ABTS/potassium persulfate decolorization assay of antioxidant capacity, commonly used alongside DPPH radical-based assays. It uncovers two principal reaction pathways for antioxidants, some forming coupling adducts with ABTS•+, and others undergoing oxidation without coupling. Further research is needed to clarify the extent of the coupling reaction's contribution to the total antioxidant capacity and the specificity and relevance of the oxidation products. Despite uncertainties, ABTS-based assays are still recommended, especially for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Practical Synthesis of Bromobiphenyl Compounds
This section reviews a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain anti-inflammatory and analgesic materials. The review addresses the absence of an easily performed synthesis in the literature and patents, and proposes a practical pilot-scale method, overcoming the limitations and costs associated with previous methods. This development opens pathways for large-scale production and further research in related fields (Qiu et al., 2009).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
将来の方向性
This involves a discussion of potential future research directions, such as new synthetic methods, applications, or modifications of the compound.
Please consult a professional chemist or a trusted source for specific information about this compound. It’s always important to handle chemical compounds safely and responsibly.
特性
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(2,6-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-15-6-5-7-16(2)21(15)25-22(26)24(14-17-10-12-18(23)13-11-17)19-8-3-4-9-20(19)29(25,27)28/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSDGIJPBPVBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)
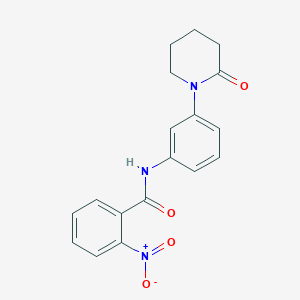
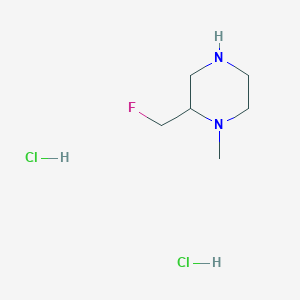
![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)
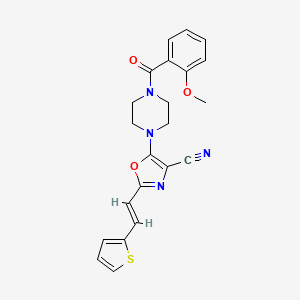
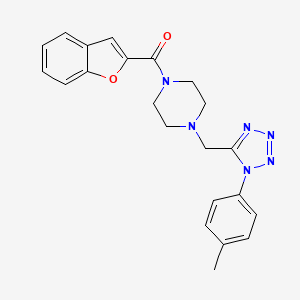
![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
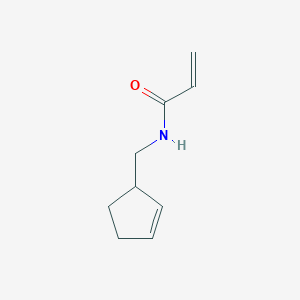
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)